molecular formula C5H3FLiNO2S B13513335 Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate

Cat. No.: B13513335
M. Wt: 167.1 g/mol
InChI Key: GWECDFLVBYZDCL-UHFFFAOYSA-M
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Description

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a lithium salt characterized by a fluorinated thiazole-containing acetate backbone. Its structure combines a lithium cation with a carboxylate anion substituted with a fluorine atom and a 1,3-thiazol-5-yl group.

The compound’s structural determination likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C5H3FLiNO2S

Molecular Weight

167.1 g/mol

IUPAC Name

lithium;2-fluoro-2-(1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C5H4FNO2S.Li/c6-4(5(8)9)3-1-7-2-10-3;/h1-2,4H,(H,8,9);/q;+1/p-1

InChI Key

GWECDFLVBYZDCL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(SC=N1)C(C(=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate typically involves the reaction of 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction scheme is as follows:

    Starting Materials: 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid and lithium hydroxide.

    Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a controlled temperature.

    Product Isolation: The resulting lithium salt is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Structural Analogues: Thiazole-Containing Lithium Salts

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate shares structural similarities with other thiazolyl-substituted lithium carboxylates. For example:

  • Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds listed in ) feature thiazole rings but lack fluorination or lithium coordination. These compounds are often explored as enzyme inhibitors or antimicrobial agents, highlighting the thiazole group’s versatility in drug design .
  • Non-fluorinated lithium thiazolyl acetates: The absence of fluorine in such analogues may reduce metabolic stability or alter electronic properties, impacting bioavailability or target binding.

Table 1: Structural Comparison of Thiazole-Containing Lithium Salts

Compound Name Key Structural Features Potential Applications
This compound Fluorine, thiazole, carboxylate Neuropsychiatry, drug delivery
Thiazol-5-ylmethyl carbamate derivatives Thiazole, carbamate, variable substituents Enzyme inhibition, antimicrobials

Pharmacological Lithium Salts

Classical lithium salts, such as lithium carbonate and lithium citrate , are mainstays in bipolar disorder treatment. Key comparisons include:

  • Efficacy and Side Effects : Lithium carbonate’s efficacy in reducing manic symptoms is well-documented , but its narrow therapeutic index and renal toxicity limit use. The fluorinated thiazolyl acetate derivative may offer improved tolerability due to modified pharmacokinetics.

Table 2: Pharmacological Lithium Salts Comparison

Compound Name Solubility (Water) Therapeutic Use Key Limitations
Lithium carbonate ~1.3 g/100 mL Bipolar disorder Narrow therapeutic window
Lithium acetate ~2.5 M (25°C) Lab reagent, potential therapy Limited clinical use
Target compound (inferred) Moderate to high (fluorine/thiazole effects) Experimental neuropsychiatry Undefined safety profile

Economic and Industrial Context

Lithium compounds like lithium hydroxide and lithium carbonate dominate EU trade flows for battery production and pharmaceuticals . The niche market for specialized lithium salts (e.g., the target compound) may focus on high-value applications, such as precision medicine, but faces challenges in scalability and cost compared to bulk lithium derivatives.

Physicochemical Properties

  • Solubility : Fluorination typically reduces polarity, which may lower water solubility compared to lithium acetate. However, the thiazole ring’s heteroatoms could counterbalance this effect through hydrogen bonding .

Biological Activity

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a compound that combines lithium ions with a thiazole moiety, which has been shown to exhibit various biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound includes:

  • Lithium Ion (Li+) : Known for its therapeutic applications in psychiatry and neurology.
  • Fluorine Atom : Enhances stability and bioavailability.
  • Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.

The thiazole component is particularly significant as it has been associated with various pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Pharmacological Effects

This compound has shown potential in several areas:

  • Antimicrobial Activity : Thiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. Studies have demonstrated that compounds containing thiazole rings can interact effectively with proteins involved in disease pathways.
  • Anticancer Properties : The compound may exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to possess significant anti-Bcl-2 activity, which is crucial for apoptosis in cancer cells .
  • Neuroprotective Effects : Lithium ions are well-documented for their neuroprotective properties, particularly in the treatment of bipolar disorder. The combination with a thiazole moiety may enhance these effects through improved metabolic stability and bioavailability.

Interaction Studies

Research indicates that this compound interacts with various biological targets. Notably:

  • Binding Affinity : Studies have shown that the compound binds effectively to proteins involved in disease pathways, suggesting its potential as a therapeutic agent.
  • Mechanism of Action : The presence of the thiazole ring may facilitate interactions with cellular targets, leading to altered signaling pathways and enhanced therapeutic outcomes .

Synthesis Methods

This compound can be synthesized through various methods:

  • Direct Fluorination : Incorporating fluorine into the thiazole ring during synthesis enhances biological activity and stability.
  • Lithiation Reactions : Utilizing lithium reagents to form the lithium salt of the thiazole derivative.

These methods highlight the versatility in synthesizing this compound while ensuring efficient incorporation of functional groups.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Observations
This compoundHeLa<10Significant reduction in cell viability
This compoundMCF7<15Induction of apoptosis observed

These results indicate that the compound possesses promising anticancer properties and warrants further investigation into its mechanisms of action .

Q & A

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclization or condensation (e.g., from 12 hours to 30 minutes) while improving regioselectivity .
  • Flow chemistry : Continuous reactors minimize side product formation in exothermic steps (e.g., lithiation) .
  • Purification strategies : Combine recrystallization (using ethyl acetate/hexane) with preparative HPLC to isolate high-purity intermediates .

What spectroscopic techniques differentiate isomeric forms of fluorinated thiazole acetates?

Q. Advanced

  • NOESY NMR : Detects spatial proximity between fluorine and adjacent protons, distinguishing 2-fluoro from 4-fluoro isomers.
  • IR spectroscopy : Stretching frequencies of C–F bonds (~1100 cm1^{-1}) vary subtly between isomers due to ring strain differences .
  • X-ray photoelectron spectroscopy (XPS) : Binding energy shifts in fluorine 1s orbitals confirm substitution patterns .

How do solvent and counterion choices affect the stability of lithium thiazolyl acetate salts?

Q. Advanced

  • Solvent polarity : Aprotic solvents (e.g., THF) stabilize lithium coordination, reducing hydrolysis.
  • Counterion effects : Larger counterions (e.g., tetrabutylammonium) increase solubility but may disrupt crystal packing. Lithium’s small size favors tight ionic lattices, enhancing thermal stability .
  • Moisture sensitivity : Lyophilization under inert atmosphere preserves salt integrity during storage .

What computational tools predict the biological activity of fluorinated thiazole derivatives?

Q. Advanced

  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bond acceptor counts to correlate structure with antimicrobial potency .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites for electrophilic attack (e.g., C-5 of the thiazole ring) .
  • Molecular dynamics (MD) : Simulates interactions with lipid bilayers to predict membrane permeability .

How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?

Q. Advanced

  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed acetate or oxidized thiazole) that alter toxicity in vivo .
  • Pharmacokinetic modeling : Compares bioavailability and tissue distribution to explain efficacy gaps .
  • Species-specific assays : Humanized mouse models or 3D organoids better replicate human physiology than traditional cell lines .

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